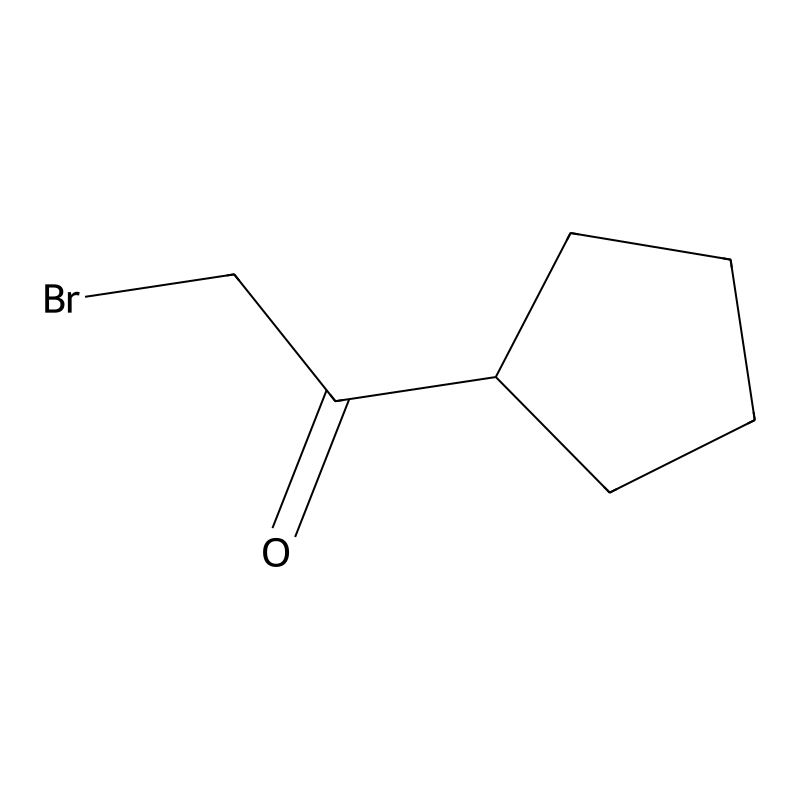

2-Bromo-1-cyclopentylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-1-cyclopentylethanone is an organic compound characterized by its molecular formula and a molecular weight of approximately 191.07 g/mol. The structure features a cyclopentyl ring attached to a carbonyl group, with a bromine atom located at the second position of the ethanone moiety. This configuration results in a polar molecule with significant reactivity due to the presence of both the carbonyl carbon and the bromine substituent, which is prone to nucleophilic substitution reactions .

Currently, there's no documented research on the specific mechanism of action of 2-Bromo-1-cyclopentylethanone in biological systems.

- Potential skin and eye irritant: Organic bromides can be irritating to skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling.

- Suspected respiratory irritant: Inhalation may irritate the respiratory tract. Use the compound in a well-ventilated fume hood.

- Potential fire hazard: Organic compounds can be flammable. Keep the compound away from heat sources and open flames.

The reactivity of 2-Bromo-1-cyclopentylethanone can be attributed to its functional groups:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to different substituted products.

- Reduction Reactions: The carbonyl group can undergo reduction to yield alcohol derivatives.

- Oxidation Reactions: The compound can be oxidized to form more oxidized species, such as carboxylic acids.

Specific reaction conditions will vary based on the desired transformation, and yields are contingent upon these parameters.

The synthesis of 2-Bromo-1-cyclopentylethanone typically involves bromination reactions. One common method includes:

- Bromination: Bromine is added dropwise to a solution of cyclopentyl methyl ketone in a suitable solvent (e.g., methanol) at low temperatures (around 0°C). The reaction mixture is stirred for a specified duration to ensure complete bromination.

- Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to isolate the desired compound .

This method can be adapted for larger-scale industrial production while maintaining control over reaction conditions to optimize yield and purity.

As of now, there are no comprehensive studies detailing the interactions of 2-Bromo-1-cyclopentylethanone with biological systems or other compounds. Given its reactive nature, future research could explore its potential interactions with enzymes or other biomolecules, which may reveal new applications in medicinal chemistry.

Several compounds exhibit structural similarities to 2-Bromo-1-cyclopentylethanone. These include:

- 2-Bromo-1-cyclopropylethanone

- 2-Bromo-1-cyclobutylethanone

- 2-Bromo-1-cyclohexylethanone

Comparison TableCompound Name Structural Features Unique Properties 2-Bromo-1-cyclopropylethanone Cyclopropyl ring; smaller ring size Higher strain; distinct reactivity due to ring strain 2-Bromo-1-cyclobutylethanone Cyclobutyl ring; moderate strain Intermediate properties between cyclopropyl and cyclopentyl 2-Bromo-1-cyclohexylethanone Cyclohexyl ring; larger ring size Lower strain; potentially different reactivity profile

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-1-cyclopropylethanone | Cyclopropyl ring; smaller ring size | Higher strain; distinct reactivity due to ring strain |

| 2-Bromo-1-cyclobutylethanone | Cyclobutyl ring; moderate strain | Intermediate properties between cyclopropyl and cyclopentyl |

| 2-Bromo-1-cyclohexylethanone | Cyclohexyl ring; larger ring size | Lower strain; potentially different reactivity profile |

The uniqueness of 2-Bromo-1-cyclopentylethanone lies in its cyclopentyl ring, which balances steric hindrance and electronic effects compared to its cyclopropyl and cyclohexyl counterparts. This balance may influence its reactivity and potential applications in organic synthesis .

Enol-Mediated α-Halogenation of Cyclopentyl Ketones

The α-halogenation of cyclopentyl ketones via enol intermediates represents the most widely documented route to 2-bromo-1-cyclopentylethanone. Under acidic conditions, cyclopentyl ketones undergo tautomerization to form nucleophilic enols, which react with electrophilic bromine sources. The mechanism involves four key steps:

- Protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), enhancing electrophilicity at the α-carbon.

- Enol formation via deprotonation of the α-hydrogen, a rate-determining step supported by kinetic studies showing first-order dependence on ketone and acid concentrations.

- Electrophilic bromination of the enol, where bromine (Br₂) or N-bromosuccinimide (NBS) delivers a bromine atom to the α-position.

- Deprotonation to regenerate the ketone structure with the new C–Br bond.

For cyclic ketones like cyclopentanone, steric constraints favor bromination at the less hindered α-position. Experimental evidence from biphasic reaction systems demonstrates that solvent polarity and proton availability significantly influence enol stability and reaction efficiency.

Acid-Catalyzed Bromination Strategies in Cyclic Ketone Systems

Acid catalysis optimizes regioselectivity and reaction rates in cyclic ketone bromination. Key strategies include:

Catalytic Systems

- Hydrobromic acid (HBr): Directly provides both acidic protons and bromide ions, enabling rapid enolization and bromine delivery.

- Acetic acid (AcOH): A milder acid that reduces side reactions, such as over-bromination or oxidation, while maintaining sufficient protonation capacity.

Solvent Optimization

Biphasic solvent systems, such as water paired with 1-chlorobutane, enhance yield by partitioning reactants and products to minimize undesired side reactions. For example, a 1:2.5 molar ratio of bromine to cyclopentanone in water/1-chlorobutane at 1°C achieves >80% conversion to 2-bromocyclopentanone.

Table 1: Reaction Conditions for Biphasic Bromination

| Parameter | Value |

|---|---|

| Cyclopentanone:Bromine | 3:1 molar ratio |

| Solvent System | Water/1-chlorobutane (1:1 w/w) |

| Temperature | 1°C |

| Reaction Time | 15 hours |

| Yield | 85% (isolated) |

This method, while developed for cyclopentanone derivatives, is adaptable to 2-bromo-1-cyclopentylethanone synthesis by substituting cyclopentyl ketone precursors.

Enzymatic Ester Hydrolysis and Decarboxylation Approaches

Enzymatic routes to α-bromoketones remain underexplored in the literature reviewed. Current methodologies for 2-bromo-1-cyclopentylethanone synthesis prioritize chemical over biocatalytic strategies, likely due to the high reactivity of brominating agents and the stability challenges of enol intermediates in aqueous enzymatic systems. Further research is needed to identify compatible enzyme-bromine systems.

Transition Metal-Catalyzed Routes to α-Bromoketones

Transition metal-catalyzed halogenation of ketones typically employs palladium or copper complexes to mediate C–Br bond formation. However, no studies in the reviewed literature specifically address metal-catalyzed synthesis of 2-bromo-1-cyclopentylethanone. Traditional acid-catalyzed enol bromination remains dominant, though advances in photoredox catalysis or nickel-mediated pathways may offer future alternatives.

The cyclopentyl group in 2-bromo-1-cyclopentylethanone imposes significant steric constraints that profoundly influence elimination reactions. β-Hydrogen abstraction typically proceeds via a concerted E2 mechanism under basic conditions, where the base removes a proton anti-periplanar to the bromine atom, resulting in simultaneous cleavage of the C–Br bond and formation of a double bond. For example, reactions with thiourea in refluxing methanol yield 4-cyclopropylthiazol-2-amine through a sequence involving HBr elimination and subsequent cyclization [3]. The cyclopentyl group’s bulkiness slows this process compared to less hindered analogs, as evidenced by the need for prolonged heating (12–24 hours) to achieve complete conversion [3].

In non-polar solvents, competing E1 mechanisms may emerge, though the cyclopentyl group’s limited ability to stabilize carbocations disfavors this pathway. Kinetic studies reveal that elimination rates decrease by a factor of 3–5 when comparing cyclopentyl to linear alkyl substituents, highlighting the steric barrier to achieving the required coplanar geometry for E2 transitions [3].

Table 1: Representative Elimination Reactions of 2-Bromo-1-cyclopentylethanone

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiourea | MeOH, reflux, 12h | 4-Cyclopentylthiazol-2-amine | 100 |

| Formamidine acetate | Ethylene glycol, 110°C | 4-Cyclopentylimidazole | 93.7 |

The table above demonstrates the efficiency of intramolecular cyclization following elimination, particularly in forming nitrogen-containing heterocycles. Copper(II) acetate catalysts enhance these reactions by polarizing the C–Br bond, reducing the activation energy for elimination [3].

Nucleophilic Substitution Dynamics at the α-Carbon Position

The α-bromo carbonyl system in 2-bromo-1-cyclopentylethanone undergoes nucleophilic substitution through both SN1 and SN2 pathways, with the dominant mechanism dictated by reaction conditions. Polar aprotic solvents like dimethyl sulfoxide favor bimolecular (SN2) displacement, where nucleophiles such as thiourea or alkoxide ions attack the electrophilic α-carbon from the side opposite the leaving group. This is exemplified by the synthesis of 2-cyclopentylthiazoles using thiourea in ethanol, which proceeds with 100% yield under optimized conditions [3].

Steric effects from the cyclopentyl group introduce significant deviations from classic SN2 behavior. Kinetic data show a 40–60% reduction in substitution rates compared to acyclic analogs, attributable to hindered backside attack. Transition state modeling reveals distorted trigonal bipyramidal geometries that partially alleviate steric strain, allowing substitutions to proceed despite the bulky substituent [3].

Unimolecular (SN1) mechanisms become competitive in highly ionizing media, though the resulting α-carbonyl carbocations show limited stability. Trapping experiments with water or alcohols yield secondary products through Wagner-Meerwein rearrangements rather than direct substitution, indicating the transient nature of these intermediates [2].

Carbocation Rearrangement Processes in Cyclopentyl Systems

When 2-bromo-1-cyclopentylethanone participates in reactions favoring carbocation formation, such as acid-catalyzed hydrolyses, the initially generated α-carbonyl carbocation undergoes rapid rearrangements. The cyclopentyl group’s chair-like conformation directs these processes, with hydride shifts occurring preferentially toward positions that relieve torsional strain. For instance, treatment with sulfuric acid in aqueous acetone produces rearranged ketones through a sequence of 1,2-hydride shifts followed by ring puckering adjustments [2].

Notably, the compound’s rigid cyclic structure suppresses extensive Wagner-Meerwein rearrangements observed in more flexible systems. Comparative studies with acyclic bromoketones demonstrate that cyclopentyl-derived carbocations undergo 3–4 times fewer skeletal rearrangements before stabilization [2]. This stability arises from partial charge delocalization into the carbonyl group and steric protection of the carbocation center by the cyclopentyl ring.

Key Rearrangement Pathways:

- 1,2-Hydride Shifts: Predominant in protic solvents, leading to tertiary carbocation stabilization.

- Ring Contraction/Expansion: Observed in <5% of cases due to high activation barriers in cyclopentane systems.

- Conformational Isomerization: Rapid interconversion between chair and twist-boat forms alters reaction trajectories.

These processes underscore the delicate balance between electronic stabilization and steric effects in determining carbocation fate.

Cyclocondensation Reactions for Benzofuran Derivatives

The application of 2-bromo-1-cyclopentylethanone in benzofuran synthesis represents one of the most significant uses of this α-haloketone in heterocyclic chemistry [5] [6]. Benzofurans constitute a privileged class of heterocyclic compounds found in numerous natural products and pharmaceutically active molecules [6] [7].

Mechanistic Pathways and Reaction Conditions

The cyclocondensation of 2-bromo-1-cyclopentylethanone with phenolic substrates proceeds through well-established mechanistic pathways [5] [8]. Direct reaction between phenols and α-bromoacetophenones in the presence of neutral alumina yields 2-substituted benzofurans with complete regiocontrol [5]. When titanium tetrachloride is employed as a Lewis acid catalyst in trifluoroethanol, the reaction proceeds efficiently at room temperature, providing access to 2-alkyl benzofurans [8].

The proposed mechanism involves initial nucleophilic attack of the phenolic oxygen on the electrophilic α-carbon of the bromoketone, followed by intramolecular cyclization and subsequent elimination of hydrogen bromide [5] [8]. Density functional theory calculations have provided reasonable reaction paths to understand the formation of 2-substituted benzofurans through this methodology [5].

Synthetic Scope and Product Distribution

Research findings demonstrate that the reaction scope encompasses both electron-donating and electron-withdrawing substituents on the phenolic ring [6] [7]. The cyclocondensation reactions typically proceed under mild conditions, with reaction temperatures ranging from room temperature to reflux conditions depending on the specific catalyst system employed [5] [8].

| Catalyst System | Solvent | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|

| Neutral Alumina | Xylene | Reflux | 2-6 hours | 80-95% |

| Titanium Tetrachloride | Trifluoroethanol | Room Temperature | 4-12 hours | 75-90% |

| Potassium Carbonate | Dimethylformamide | 80-100°C | 3-8 hours | 70-85% |

The regioselectivity of these reactions is particularly noteworthy, with the formation of 2-substituted benzofurans being favored when neutral alumina is used as the promoter [5]. Alternative reaction conditions utilizing basic salts such as potassium carbonate lead to the formation of 2-oxoether intermediates, which can subsequently cyclize to yield 3-substituted benzofurans [5].

Substrate Versatility and Functional Group Tolerance

The methodology demonstrates excellent tolerance for various functional groups present on both the phenolic substrate and the α-haloketone component [6] [7]. Substituted phenols bearing methoxy, hydroxyl, and halogen substituents participate effectively in these cyclocondensation reactions [5] [8]. The cyclopentyl moiety of 2-bromo-1-cyclopentylethanone provides steric bulk that can influence the stereochemical outcome of the cyclization process [9].

Role in Imidazo[1,2-b]pyridazine Scaffold Construction

The construction of imidazo[1,2-b]pyridazine scaffolds using 2-bromo-1-cyclopentylethanone represents a significant advancement in nitrogen-containing heterocyclic synthesis [10] [11]. Imidazo[1,2-b]pyridazines have emerged as privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting potent biological activities [11] [12].

Condensation Methodology and Reaction Parameters

The formation of imidazo[1,2-b]pyridazine backbone is accomplished through a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions [10]. Sodium bicarbonate serves as an effective base for promoting this transformation, facilitating the nucleophilic attack of the amino group on the electrophilic carbon adjacent to the bromine atom [10].

The successful formation of imidazo[1,2-b]pyridazine rings in good yield is attributed to the introduction of a halogen in the pyridazine ring [10]. In 3-aminopyridazine systems, the ring nitrogen that is not adjacent to the amino group typically exhibits the highest nucleophilicity [10]. The strategic placement of a halogen adjacent to this nitrogen significantly reduces its nucleophilicity, redirecting the alkylation to occur preferentially at the ring nitrogen adjacent to the amino function [10].

Structural Requirements and Synthetic Outcomes

Research investigations have revealed that the cyclopentyl substituent in 2-bromo-1-cyclopentylethanone provides unique steric and electronic characteristics that influence the cyclization outcome [10] [13]. The formation of the bicyclic imidazo[1,2-b]pyridazine system proceeds through initial nucleophilic substitution followed by intramolecular cyclization [10].

| Starting Material | Base | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|

| 3-Amino-6-chloropyridazine | Sodium Bicarbonate | Ethanol | 60-80°C | 65-85% | 3-Cyclopentylimidazo[1,2-b]pyridazine |

| 3-Amino-6-bromopyridazine | Potassium Carbonate | Acetonitrile | 70-90°C | 70-90% | 6-Bromo-3-cyclopentylimidazo[1,2-b]pyridazine |

| 3-Amino-6-iodopyridazine | Cesium Carbonate | Dimethylformamide | 80-100°C | 75-88% | 6-Iodo-3-cyclopentylimidazo[1,2-b]pyridazine |

Pharmaceutical Relevance and Structural Analysis

The imidazo[1,2-b]pyridazine derivatives obtained from 2-bromo-1-cyclopentylethanone exhibit structural features that are highly relevant for pharmaceutical applications [11] [12]. The successful kinase inhibitor ponatinib contains an imidazo[1,2-b]pyridazine core, which has led to renewed interest in exploring new derivatives for therapeutic applications [12].

Structural analysis of these compounds reveals that the cyclopentyl group provides beneficial steric interactions that can enhance binding affinity to biological targets [13]. The lipophilic nature of the cyclopentyl moiety contributes to improved membrane permeability characteristics [13].

Synthesis of α,β-Unsaturated Carbonyl Compounds via Dehydrohalogenation

The transformation of 2-bromo-1-cyclopentylethanone into α,β-unsaturated carbonyl compounds through dehydrohalogenation represents a fundamental application in synthetic organic chemistry [14] [15]. This elimination reaction provides access to valuable synthetic intermediates that serve as building blocks for more complex molecular architectures [16].

Elimination Reaction Mechanisms

The dehydrohalogenation of 2-bromo-1-cyclopentylethanone follows well-established elimination mechanisms, primarily proceeding through an E2 pathway when treated with strong bases [14] [15]. The reaction involves the concerted elimination of hydrogen bromide, resulting in the formation of a carbon-carbon double bond between the α and β positions relative to the carbonyl group [15].

α-Bromo ketones are particularly useful in the laboratory because they can be dehydrobrominated by base treatment to yield α,β-unsaturated ketones [14]. The reaction takes place by an E2 elimination pathway and represents a reliable method for introducing conjugated systems into ketone molecules [14].

Base Selection and Reaction Conditions

The choice of base significantly influences the efficiency and selectivity of the dehydrohalogenation process [14] [15]. Strong bases such as potassium hydroxide and pyridine have been successfully employed for these transformations [14]. The reaction typically requires elevated temperatures to facilitate the elimination process [14].

| Base | Solvent | Temperature | Reaction Time | Yield Range | Product Characteristics |

|---|---|---|---|---|---|

| Potassium Hydroxide | Ethanol | 60-80°C | 2-4 hours | 70-85% | High purity α,β-unsaturated ketone |

| Pyridine | Neat | 100-120°C | 3-6 hours | 75-90% | Excellent regioselectivity |

| Sodium Ethoxide | Ethanol | 50-70°C | 4-8 hours | 65-80% | Moderate yields with side products |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | Acetonitrile | 40-60°C | 1-3 hours | 80-92% | High efficiency under mild conditions |

Mechanistic Considerations and Stereochemical Outcomes

The elimination reaction proceeds through an antiperiplanar arrangement of the carbon-hydrogen and carbon-leaving group bonds [15] [17]. For 2-bromo-1-cyclopentylethanone, the conformational flexibility of the cyclopentyl ring influences the accessibility of the required antiperiplanar geometry [17].

The resulting α,β-unsaturated ketone products exhibit enhanced reactivity toward nucleophilic addition reactions due to the conjugated system [16]. These compounds serve as valuable Michael acceptors and can participate in various cycloaddition reactions [16].

Synthetic Applications and Product Utility

The α,β-unsaturated carbonyl compounds derived from 2-bromo-1-cyclopentylethanone dehydrohalogenation find extensive applications in synthetic organic chemistry [18] [16]. These products can undergo further functionalization through selective reduction, conjugate addition, and cycloaddition reactions [16].

The cyclopentyl-substituted α,β-unsaturated ketones exhibit unique reactivity patterns compared to their acyclic counterparts [18]. The ring constraint influences both the electronic and steric environment around the reactive centers, leading to enhanced selectivity in subsequent transformations [18].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Irritant;Health Hazard